9'''-Methyllithospermate B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9’‘’-Methyllithospermate B involves the esterification of lithospermic acid B with methanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of 9’‘’-Methyllithospermate B follows a similar synthetic route but on a larger scale. The process involves the extraction of lithospermic acid B from Radix Salviae Miltiorrhizae, followed by its esterification with methanol under controlled conditions. The product is then purified through crystallization and filtration .
Types of Reactions:
Oxidation: 9’‘’-Methyllithospermate B can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
9’‘’-Methyllithospermate B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of phenolic compounds.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: It is used in the formulation of health supplements and herbal medicines.
Mechanism of Action
The mechanism of action of 9’‘’-Methyllithospermate B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the nuclear factor-kappa B (NF-κB) pathway.
Vasodilatory Effects: 9’‘’-Methyllithospermate B promotes vasodilation by increasing the production of nitric oxide and enhancing endothelial function.
Comparison with Similar Compounds
Lithospermic Acid B: The parent compound from which 9’‘’-Methyllithospermate B is derived.
Salvianolic Acid B: Another phenolic compound found in Radix Salviae Miltiorrhizae with similar antioxidant and anti-inflammatory properties.
Rosmarinic Acid: A related compound with similar chemical structure and biological activities.
Uniqueness: 9’‘’-Methyllithospermate B is unique due to its specific esterification, which enhances its solubility and bioavailability compared to its parent compound, lithospermic acid B. This modification also contributes to its distinct pharmacological profile, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[2-(3,4-dihydroxyphenyl)-4-[(E)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGJMZNCIGGFN-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.